2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine
Description
2-(1-Methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a 1-methylimidazole moiety at the 2-position and an amine group at the 4-position.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-4-3-11-9(12)8-6-7(10)2-5-13-8/h3-4,7-8H,2,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBHNLGVKEULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(CCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
Overview
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound that combines an imidazole ring with a tetrahydropyran structure. This unique configuration allows it to participate in various biochemical interactions, making it valuable in multiple scientific fields, including chemistry, biology, and medicine.
Chemistry
- Building Block : this compound serves as a fundamental building block in the synthesis of more complex organic molecules.
- Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in coordination chemistry applications.
Biology
- Pharmaceutical Design : The imidazole motif is prevalent in biologically active compounds, making this compound significant in the design of new pharmaceuticals and agrochemicals.
- Enzyme Inhibition Studies : It is utilized to study enzyme inhibition mechanisms and protein-ligand interactions, essential for drug development.
Medicine
- Anticancer Properties : Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it exhibits inhibitory effects against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Case Study : Computational modeling has predicted its binding affinity to EGFR, showing promise as a therapeutic agent against various cancers.
Industry
- Catalysis : The compound is employed as a catalyst in various industrial chemical reactions due to its unique properties.
- Functional Materials : It can be used in synthesizing functional materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis . Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Table 1: Structural Features of 2-(1-Methyl-1H-imidazol-2-yl)oxan-4-amine and Analogous Compounds
Key Observations :
- Positional Isomerism : The substitution site of the imidazole group (C2 vs. C5 in oxane derivatives) significantly impacts electronic distribution and steric interactions .
- Core Rigidity : Pyrimidine and benzimidazole cores (e.g., in ) introduce rigidity compared to the flexible oxane ring, influencing binding affinity in biological systems.
Insights :
- Microwave-Assisted Synthesis : and highlight the efficiency of MW irradiation in accelerating imidazole-forming reactions, suggesting a viable route for the target compound .
- Oxidation and Substitution : The use of oxone () to oxidize methylthio groups to sulfones demonstrates a strategy adaptable for introducing polar functionalities in related structures .
Physicochemical Properties
Table 3: Predicted Properties of this compound (from )
| Property | Value (Adduct: [M+H]⁺) | Implications |
|---|---|---|
| Molecular Weight | 196.14 g/mol | Moderate size for drug-like molecules |
| Predicted CCS | 144.8 Ų | Indicates moderate membrane permeability |
| Solubility (inferred) | Moderate | Enhanced by amine and oxane hydrophilicity |
Comparison with Analogues :
- Benzimidazole derivatives (e.g., ) exhibit higher molecular weights (e.g., ~250–400 g/mol) and extended π-systems, reducing solubility but enhancing fluorescence.
Biological Activity
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine, a compound with significant biological activity, has garnered attention in various fields such as medicinal chemistry and biochemistry. Its unique structural features, particularly the imidazole ring, enable it to interact with enzymes and proteins, influencing numerous biochemical pathways. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.
Structural Overview
The compound consists of an imidazole ring fused with a tetrahydropyran moiety. This configuration enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme activity modulation.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazole ring with tetrahydropyran structure | Enzyme inhibition, modulation of cell signaling pathways |
The biological activity of this compound is largely attributed to its interactions at the biochemical level:
- Enzyme Interaction : The imidazole moiety allows this compound to act as a ligand for metalloenzymes, influencing their catalytic functions. For instance, it has been shown to modulate the activity of phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
- Protein Binding : The compound can interact with various proteins through non-covalent interactions, potentially altering their conformation and activity. This is particularly relevant in the context of kinase and phosphatase modulation.
Cellular Effects
The impact of this compound on cellular processes is profound:
- Signal Transduction : It can influence key signaling pathways by modulating the activity of kinases and phosphatases. This modulation affects various cellular responses including proliferation and apoptosis.
- Gene Expression : The compound may alter gene transcription by interacting with transcription factors or modifying chromatin structure. Such interactions can lead to significant changes in cellular metabolism and function.
Anticancer Activity
Recent studies have explored the potential of this compound in cancer therapy. For example, it has demonstrated cytotoxic effects against prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that treatment with this compound led to increased levels of early and late apoptotic cells while minimizing necrotic effects .
Antimicrobial Properties
Compounds featuring imidazole rings have been noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Research Findings
A variety of studies have highlighted the versatility of this compound:
- Inhibition of PDE Isoforms : Research indicates that derivatives of this compound can selectively inhibit PDE isoforms, showcasing its potential in treating diseases linked to dysregulated cyclic nucleotide signaling .
- Cell Cycle Modulation : Studies have shown that this compound can induce cell cycle arrest at specific phases, suggesting its utility in cancer therapeutics by preventing uncontrolled cell proliferation .
- Computational Models : Structural models based on known ligand-receptor interactions have been employed to predict the binding affinities and mechanisms of action for this compound against various biological targets. These models aid in optimizing its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
